molecular formula C16H20N2O3S B5533261 4-methoxy-2,3,5-trimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

4-methoxy-2,3,5-trimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B5533261
M. Wt: 320.4 g/mol
InChI Key: DHDAWHUXTAVCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multiple steps, including the condensation of suitable precursors. For example, Gao et al. (2014) described the synthesis of a closely related compound, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide, through a 3-step process achieving 75-84% overall chemical yield, highlighting the efficient synthetic routes possible for sulfonamide derivatives (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often determined using crystallographic techniques. Rodrigues et al. (2015) analyzed the crystal structures of similar compounds, revealing that supramolecular architectures can be significantly influenced by C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, forming two- and three-dimensional architectures, respectively (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamide derivatives engage in various chemical reactions, reflecting their versatile chemical properties. An example includes their ability to act as ligands in metal coordination, as demonstrated by Jacobs et al. (2013), who explored the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives, showcasing their potential in forming complex structures with metals (Jacobs et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structures, are crucial for their application. Studies like that of Mohamed-Ezzat et al. (2023) provide insights into these aspects through structural characterization of compounds like N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, highlighting the role of π–π interactions and hydrogen bonding in determining physical properties (Mohamed-Ezzat et al., 2023).

properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-10-7-6-8-17-16(10)18-22(19,20)14-9-11(2)15(21-5)13(4)12(14)3/h6-9H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDAWHUXTAVCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2,3,5-trimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.